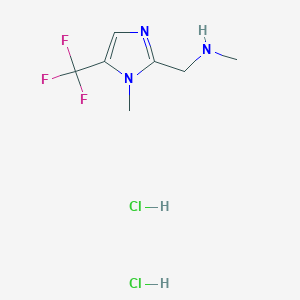
N-Methyl-1-(1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2F3N3 and its molecular weight is 266.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques
Novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines were synthesized, showcasing the process of creating derivatives of this compound. Efficient synthesis methods and characterization by IR, H NMR, C NMR, and mass spectral data were highlighted (Vishwanathan & Gurupadayya, 2014).
Electrochemical and Theoretical Studies
Amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, were synthesized and studied as inhibitors for steel corrosion, using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Yadav, Sarkar, & Purkait, 2015).
Cytotoxic Effects in Cancer Research
(1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes showed significant cytotoxic effects on lung cancer cell lines, suggesting potential applications in cancer treatment. This study compared the efficacy of these compounds with cisplatin (Ferri et al., 2013).
Chemical Reactions and Applications
Metal-Induced Reactions
The reaction of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with Co(H2O)6Cl2 led to the formation of complex molecules, showcasing the compound's role in creating large molecules through metal and valence-dependent processes (Chen et al., 2020).
Methane Monooxygenases Modeling
In modeling methane monooxygenases, diiron(III) complexes of this compound were studied, highlighting its potential in catalyzing hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Novel Compounds Synthesis
- Synthesis of New Compounds: Novel compounds such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine were synthesized at ambient temperature, demonstrating the versatility of this compound in synthesizing new chemical entities (Becerra, Cobo, & Castillo, 2021).
Biological Activity and Application
- Biological Activity Studies: Various metal complexes derived from the Schiff base of this compound were synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. These studies demonstrate the compound's potential in biological applications (al-Hakimi et al., 2020).
Molecular Structure and Properties
- Crystal Structure Analysis: The crystal structures of compounds such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the molecular structure and properties of derivatives of this compound (Richter et al., 2023).
Eigenschaften
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.2ClH/c1-11-4-6-12-3-5(13(6)2)7(8,9)10;;/h3,11H,4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUAPPIFRYLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1C)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


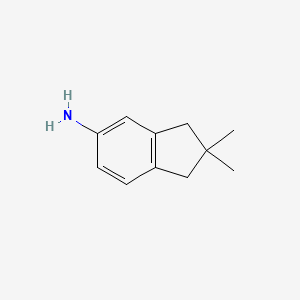
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
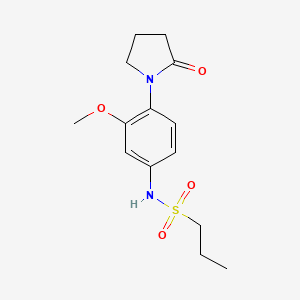
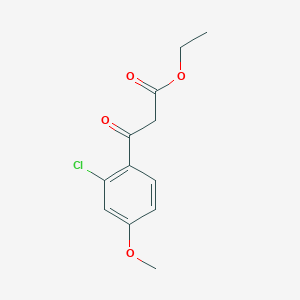
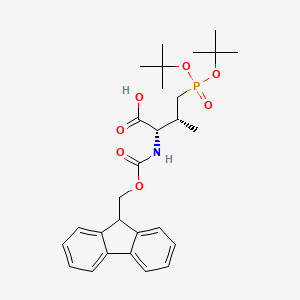
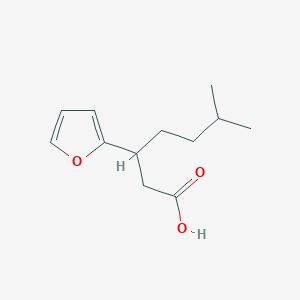

![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)
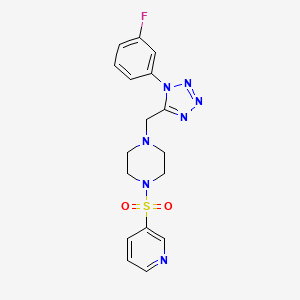

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476945.png)